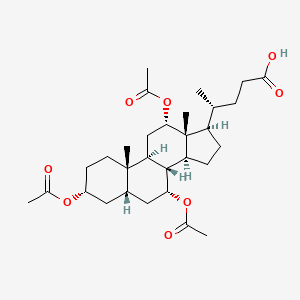

Triacetoxycholic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52840-09-2 |

|---|---|

Molecular Formula |

C30H46O8 |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C30H46O8/c1-16(7-10-27(34)35)22-8-9-23-28-24(15-26(30(22,23)6)38-19(4)33)29(5)12-11-21(36-17(2)31)13-20(29)14-25(28)37-18(3)32/h16,20-26,28H,7-15H2,1-6H3,(H,34,35)/t16-,20+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1 |

InChI Key |

QZUORFHTBYGMJJ-SMSYYINHSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C |

Synonyms |

3,7,12-triacetoxycholanic acid 3alpha,7alpha,12alpha-triacetoxy-5beta-cholanic acid |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Triacetoxycholic acid, and what are their comparative yields under different reaction conditions?

- Methodology : Synthesis typically involves esterification of cholic acid with acetic anhydride under acidic or basic catalysis. Key variables include reaction temperature (e.g., 40–80°C), molar ratios (e.g., 1:3 cholic acid to acetic anhydride), and purification steps (e.g., recrystallization vs. column chromatography). Yield optimization requires systematic factorial design experiments to assess variable interactions .

- Data Consideration : Comparative tables should include reaction conditions (solvent, catalyst), yields (%), purity (HPLC), and scalability limitations. For example, acidic conditions may yield 65–75% purity, while enzymatic methods (lipase-mediated) offer higher selectivity but lower scalability .

Q. How is this compound characterized using spectroscopic and chromatographic techniques, and what validation parameters are critical?

- Methodology : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms esterification via shifts at δ 2.0–2.2 ppm (acetyl groups). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) quantifies purity. Validation follows ICH guidelines: linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

- Data Contradictions : Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C) may arise from polymorphic forms or impurities. Researchers must cross-validate with differential scanning calorimetry (DSC) and X-ray diffraction .

Advanced Research Questions

Q. What challenges exist in designing in vitro models to study this compound’s mechanism of action, and how can they be mitigated?

- Experimental Design : Primary hepatocyte models often lack reproducibility due to donor variability. Standardization requires:

- Use of immortalized cell lines (e.g., HepG2) with confirmed bile acid receptor (FXR/TGR5) expression.

- Inclusion of negative controls (e.g., FXR-knockout cells) to isolate target effects.

- Kinetic studies to differentiate acute vs. chronic responses (e.g., 24h vs. 72h exposure) .

- Data Interpretation : Conflicting reports on TAXCA’s cytotoxicity (e.g., IC₅₀ ranging from 50–200 µM) may reflect differences in serum concentration in culture media. Researchers should document serum-free vs. serum-supplemented conditions explicitly .

Q. How do researchers reconcile conflicting data on the pharmacokinetic properties of this compound across different studies?

- Methodological Pitfalls : Variations in bioavailability (e.g., 15–30% in rodent studies) often stem from administration routes (oral vs. intravenous) or formulation (suspension vs. lipid-based delivery). Meta-analyses should stratify data by species, dose, and formulation .

- Statistical Approaches : Use mixed-effects models to account for inter-study heterogeneity. For example, bootstrap resampling can identify outliers in reported half-life (t₁/₂) values .

Data Presentation Standards

-

Tables :

Parameter Method Used Key Findings Reference Synthetic Yield Column Chromatography 78% purity at 60°C, acidic conditions Cytotoxicity (IC₅₀) MTT Assay (HepG2) 120 µM in serum-free media -

Figures : Dose-response curves for TAXCA should include error bars (SEM) and nonlinear regression fits. For structural elucidation, annotate NMR spectra with peak assignments .

Critical Analysis of Literature Gaps

- Contradictory Mechanisms : Some studies propose TAXCA as a FXR agonist, while others suggest antagonism under high glucose conditions. Resolving this requires:

- Dose-escalation studies with transcriptomic profiling (RNA-seq).

- Co-administration experiments with known FXR modulators (e.g., obeticholic acid) .

- Unreported Metabolites : LC-MS/MS datasets often lack annotation of acetylated metabolites. Researchers should employ high-resolution mass spectrometry (HRMS) and fragmentation libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.